molecular formula C15H24OSe B15160331 3-(Phenylselanyl)nonan-2-OL CAS No. 834882-59-6

3-(Phenylselanyl)nonan-2-OL

Cat. No.: B15160331
CAS No.: 834882-59-6
M. Wt: 299.32 g/mol
InChI Key: OKNNBCXIRUYEER-UHFFFAOYSA-N
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Description

3-(Phenylselanyl)nonan-2-OL is an organoselenium compound characterized by the presence of a phenylselanyl group attached to a nonanol backbone. Organoselenium compounds are known for their unique chemical properties and biological activities, making them valuable in various fields such as medicinal chemistry, organic synthesis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Phenylselanyl)nonan-2-OL typically involves the reaction of nonanol derivatives with phenylselanyl reagents. One common method is the nucleophilic substitution reaction where a nonanol derivative reacts with diphenyl diselenide in the presence of a reducing agent such as sodium borohydride . This reaction proceeds under mild conditions and yields the desired product with good efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of non-toxic solvents and recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-(Phenylselanyl)nonan-2-OL undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(Phenylselanyl)nonan-2-OL involves its interaction with biological molecules through the selenium atom. The compound can mimic the activity of the antioxidant enzyme glutathione peroxidase by reducing hydrogen peroxide and organic hydroperoxides to water and corresponding alcohols, respectively. This activity is mediated through the formation of selenenic acid intermediates, which are subsequently reduced back to the selenol form by thiols .

Comparison with Similar Compounds

Properties

CAS No.

834882-59-6

Molecular Formula

C15H24OSe

Molecular Weight

299.32 g/mol

IUPAC Name

3-phenylselanylnonan-2-ol

InChI

InChI=1S/C15H24OSe/c1-3-4-5-9-12-15(13(2)16)17-14-10-7-6-8-11-14/h6-8,10-11,13,15-16H,3-5,9,12H2,1-2H3

InChI Key

OKNNBCXIRUYEER-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C(C)O)[Se]C1=CC=CC=C1

Origin of Product

United States

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